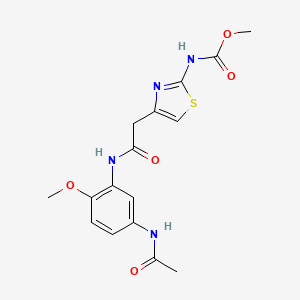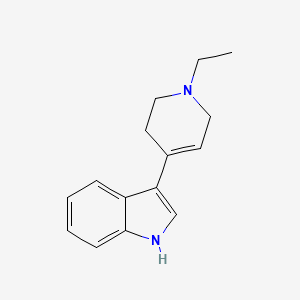
3-(1-乙基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚
描述
3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is an organic compound that features a unique structure combining an indole ring with a tetrahydropyridine moiety
科学研究应用
3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for organic electronic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:
Formation of the Tetrahydropyridine Moiety: This can be achieved through the reduction of pyridine derivatives using hydrogenation methods.
Alkylation: The tetrahydropyridine intermediate is then alkylated with ethyl groups under basic conditions.
Indole Formation: The final step involves the formation of the indole ring through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
化学反应分析
Types of Reactions
3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety back to pyridine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Pyridine derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
作用机制
The mechanism of action of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate receptor activity, leading to potential therapeutic effects in neurological conditions.
相似化合物的比较
Similar Compounds
- 1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
- 1-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)ethanone
Uniqueness
Compared to similar compounds, 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole stands out due to its indole ring, which imparts unique electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-7,11,16H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPFODUFUNPAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)
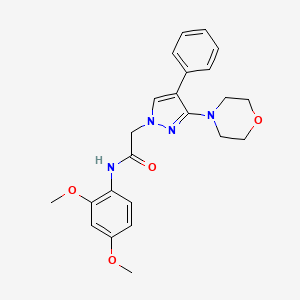
![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2535194.png)
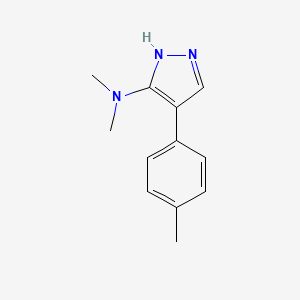

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)
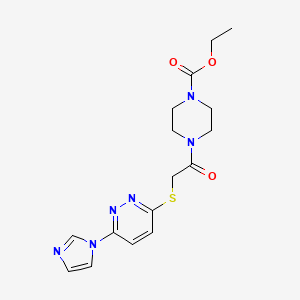
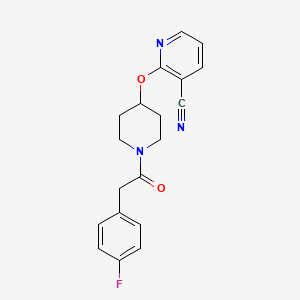
![methyl N-(4-{[(3-methoxythiolan-3-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535203.png)
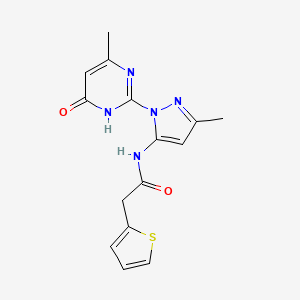
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)
